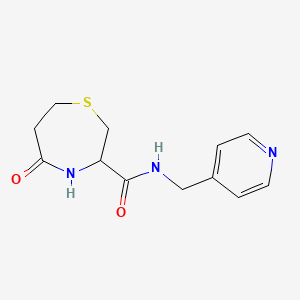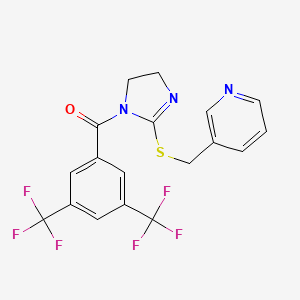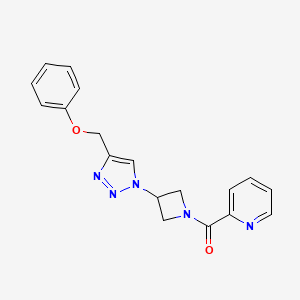
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.367. The purity is usually 95%.
BenchChem offers high-quality (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Design and Schizophrenia Treatment
A study highlighted the design and potential application of a novel series of compounds, including (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone derivatives, as metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulators. These compounds have been evaluated for their efficacy in preclinical models of schizophrenia, demonstrating significant potential for treating multiple domains of this condition due to their robust in vitro potency and favorable pharmacokinetic profiles (Conde-Ceide et al., 2015).
Synthetic Chemistry and Crystal Structure Analysis
Research on boric acid ester intermediates with benzene rings, closely related to the chemical structure , focuses on their synthesis, crystal structure, and physicochemical properties. The detailed structural analysis through X-ray diffraction and density functional theory (DFT) provides insights into their conformational stability and electronic properties, indicating potential applications in material science and catalysis (Huang et al., 2021).
Antimicrobial and Antioxidant Properties
Compounds structurally related to "(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone" have been synthesized and evaluated for their antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents with significant efficacy against various bacterial strains. The study suggests a promising avenue for addressing antibiotic resistance through novel molecular frameworks (Kumar et al., 2012).
Corrosion Inhibition
Another application area for triazole derivatives involves corrosion inhibition for metals. A study investigating (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol, a compound sharing functional similarity, demonstrated its effectiveness in protecting mild steel in acidic conditions. Such findings highlight the utility of these molecules in industrial applications, particularly in extending the lifespan of metal structures and components through chemical inhibition processes (Ma et al., 2017).
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole moiety are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific target would depend on the exact structure and functional groups of the compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, compounds with a 1,2,3-triazole moiety are known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.
properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(17-8-4-5-9-19-17)22-11-15(12-22)23-10-14(20-21-23)13-25-16-6-2-1-3-7-16/h1-10,15H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLOVQCPPGJISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide](/img/structure/B2956147.png)
![methyl 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2956149.png)
![4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2956150.png)

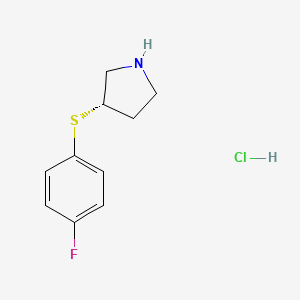

![3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2956155.png)
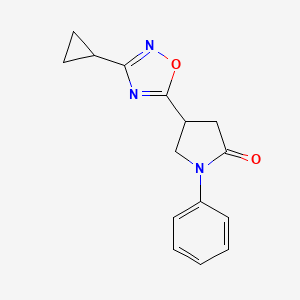
![5-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B2956157.png)

